molecular formula C20H23N3 B1683353 3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole

3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole

Cat. No.: B1683353
M. Wt: 305.4 g/mol
InChI Key: YHZKIEWEQQRAHY-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperazin-1-yl)methyl]-1H-indole is a synthetic compound of significant interest in medicinal chemistry and neuroscience research, primarily due to its structural relationship with ligands targeting neurologically relevant G-protein-coupled receptors. The indole nucleus is a prominent scaffold in numerous bioactive molecules and natural products, serving as a key structural element in neurotransmitters and various pharmacologically active agents . This specific derivative integrates a benzylpiperazine moiety, a structure frequently employed in the design of compounds for central nervous system (CNS) target validation. Although direct pharmacological data for this exact compound is limited in the public domain, its core structure is closely related to well-characterized research compounds. Scientific literature indicates that analogous 3-(piperazinylmethyl)indole derivatives have been investigated as high-affinity and selective ligands for dopamine receptor subtypes, particularly the D4 receptor, which is a target of interest for understanding psychiatric and neurological conditions . The molecular architecture of this compound, featuring a flexible linker between the indole and piperazine rings, is designed to facilitate interaction with key enzymatic systems and receptor binding sites. Related structural frameworks have also been incorporated into sophisticated multitarget-directed ligand (MTDL) strategies for complex disorders, such as in hybrid molecules designed to simultaneously interact with acetylcholinesterase (AChE) and serotonin receptor subtypes like 5-HT6 . Consequently, this compound serves as a versatile and valuable chemical tool for researchers exploring dopaminergic and serotonergic systems, developing novel MTDLs, and conducting structure-activity relationship (SAR) studies to elucidate the function of neurological targets and advance the discovery of new therapeutic candidates.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C20H23N3/c1-2-6-17(7-3-1)15-22-10-12-23(13-11-22)16-18-14-21-20-9-5-4-8-19(18)20/h1-9,14,21H,10-13,15-16H2

InChI Key

YHZKIEWEQQRAHY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-((4-benzylpiperazino)methyl)-1H-indole
UA8967

Origin of Product

United States

Chemical Reactions Analysis

UA8967 undergoes several types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, affecting its chemical structure and activity.

    Reduction: Reduction reactions can alter the compound’s functional groups, impacting its biological activity.

    Substitution: Substitution reactions may occur, where functional groups in UA8967 are replaced by other groups, potentially modifying its anti-tumor properties.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

UA8967 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

3-[(4-Phenylpiperazin-1-yl)methyl]-1H-Indole (CAS 4281-72-5)
  • Structure : Replaces the benzyl group with a phenyl ring.
  • Properties : Molecular weight = 291.4 g/mol; XLogP3 = 3.3.
3-[(4-Benzoylpiperazin-1-yl)methyl]-1H-Indole (3n)
  • Structure : Substitutes benzyl with a benzoyl (C₆H₅CO-) group.
  • Properties : Molecular weight = 319.40 g/mol; IR carbonyl stretch at 1708 cm⁻¹.
  • Implications : The electron-withdrawing benzoyl group may alter piperazine basicity and hydrogen-bonding capacity, impacting receptor binding .
3-[(4-Methylpiperidin-1-yl)methyl]-1H-Indole (CAS 21000-95-3)
  • Structure : Replaces piperazine with a methylpiperidine group.
  • Properties : Molecular weight = 228.33 g/mol.

Indole Core Modifications

5-Methoxy-3-[(4-Methylpiperazin-1-yl)methyl]-1H-Indole
  • Structure : Adds a methoxy group at the indole 5-position.
Methyl 3-{[(4-Benzylpiperazin-1-yl)acetyl]amino}-5-chloro-1H-Indole-2-Carboxylate
  • Structure : Incorporates a chloro substituent and a methyl ester at the 2-position.
  • Implications : The chloro group enhances electrophilicity, while the ester improves solubility. These modifications could optimize pharmacokinetics for specific therapeutic targets .
BACE1 Inhibitory Activity
  • Compound 21 (Benzylpiperazine-Indole) : IC₅₀ = 21.88 mM.
  • Compound 8 (Phenylsulfonylpiperazine-Indole) : IC₅₀ = 19.66 mM.
  • Compound 32 (3-(Benzyloxy)-2-Methylphenylpiperazine-Indole) : 42.8% inhibition at 50 mM.
  • Implications : The benzyl and phenylsulfonyl groups exhibit comparable potency, suggesting tolerance for bulky substituents. However, steric hindrance in Compound 32 reduces activity .
Table 1: Physical Properties of Selected Analogs
Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) XLogP3
3-[(4-Benzylpiperazin-1-yl)methyl]-1H-Indole N/A N/A 305.40 ~3.5*
3-[(4-Phenylpiperazin-1-yl)methyl]-1H-Indole N/A N/A 291.40 3.4
3-[(4-Benzoylpiperazin-1-yl)methyl]-1H-Indole 159.2 55 319.40 N/A
3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]-1H-Indole (3c) 89.9 68 295.38 N/A

*Estimated based on structural similarity.

Biological Activity

3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the realm of neuropharmacology. This compound belongs to a class of indole derivatives, known for their diverse pharmacological properties, including interactions with various neurotransmitter receptors. The indole framework is prevalent in numerous biologically active molecules, making it a focal point for drug development.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available indole derivatives. The introduction of the piperazine moiety enhances the compound's affinity for neurotransmitter receptors, particularly dopamine receptors.

Dopaminergic Activity

Research indicates that indole derivatives with piperazine substituents exhibit high affinity for dopamine D4 receptors. For instance, a study reported that similar compounds showed Ki values as low as 1.9 nM for D4 receptors, indicating strong binding affinity compared to other dopamine receptor subtypes (D1, D2, D3) with Ki values exceeding 2000 nM . This suggests that this compound may also possess selective dopaminergic activity.

Antidepressant Effects

Indoles have been associated with antidepressant-like effects in various animal models. The modulation of serotonin and norepinephrine levels through receptor interaction is hypothesized to contribute to these effects. Compounds structurally similar to this compound have demonstrated significant improvements in depressive-like behaviors in rodent models .

Anticancer Properties

Indole derivatives have also been explored for their anticancer properties. Some studies suggest that they may induce apoptosis in cancer cells by interacting with specific signaling pathways. For example, indolequinones derived from similar structures have shown efficacy in targeting neoplastic cells through DNA alkylation mechanisms .

Neuroprotective Effects

The neuroprotective potential of indoles has been documented, particularly regarding their ability to mitigate oxidative stress and neuroinflammation. This property could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

StudyFindings
Troschütz et al. (2011)Reported high affinity of indole-piperazine derivatives for D4 receptors; synthesized several compounds with promising biological activity .
Verma et al. (2024)Highlighted the diverse biological activities of indole derivatives, including anti-inflammatory and anticancer properties; suggested further exploration into novel compounds .
Buzard et al. (2013)Investigated the synthesis and evaluation of indole derivatives for their potential as S1P receptor agonists in autoimmune diseases .

Q & A

Basic: What are the critical steps for synthesizing 3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole, and how can side reactions be minimized?

Methodological Answer:
The synthesis typically involves a multi-step pathway, including alkylation of the indole core with a benzylpiperazine derivative. Key considerations include:

  • Reagent Selection : Use of coupling agents like EDCI/HOBt for amide bond formation (if applicable) and protecting groups for reactive sites (e.g., NH of indole) to prevent undesired substitutions .
  • Reaction Monitoring : Employ NMR spectroscopy (e.g., tracking proton shifts in the benzylpiperazine moiety) and LC-MS to confirm intermediate formation and purity .
  • Side Reaction Mitigation : Optimize temperature (e.g., 0–25°C for sensitive steps) and solvent polarity (e.g., DMF for polar intermediates) to reduce byproducts like over-alkylation or dimerization .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:
Discrepancies may arise from assay-specific variables:

  • Assay Design : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to control for off-target effects. For receptor-binding studies, use radioligand displacement assays to validate affinity .
  • Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects or solvent interference (e.g., DMSO concentration ≤0.1%) .
  • Mechanistic Follow-Up : Use CRISPR knockouts or siRNA silencing to confirm target specificity if conflicting results persist .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies regiochemistry (e.g., methylene protons in the benzylpiperazine group at δ 3.5–4.0 ppm) and confirms absence of rotamers .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., expected [M+H]+ for C21H24N3: 318.1971) and detects trace impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: What computational strategies predict the compound’s interactions with serotonin receptors (e.g., 5-HT2A)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding poses. Prioritize piperazine-π interactions with Phe residues in the receptor pocket .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key hydrogen bonds (e.g., indole NH with Ser159) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG) and compare with experimental IC50 values .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Keep under inert gas (argon) at –20°C in amber vials to prevent oxidation of the indole NH and benzylpiperazine groups .
  • Solvent Compatibility : Prepare stock solutions in anhydrous DMSO (stored desiccated) to avoid hydrolysis .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of intermediate alkylating agents .

Advanced: What strategies optimize regioselectivity during functionalization of the indole core?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., Boc-protected amines) at C2/C3 to steer electrophilic substitution to C5 .
  • Metal-Catalyzed Reactions : Use Pd-mediated C–H activation (e.g., with Pd(OAc)2 and ligands like SPhos) for selective cross-couplings at C4 .
  • Microwave-Assisted Synthesis : Apply controlled heating (e.g., 150°C, 30 min) to enhance reaction specificity for N-alkylation over C-alkylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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